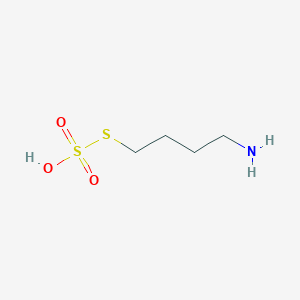
5H-Benzocycloheptene-2-ethanamine, 6,7,8,9-tetrahydro-N,alpha-dimethyl-, hydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5H-Benzocycloheptene-2-ethanamine, 6,7,8,9-tetrahydro-N,alpha-dimethyl-, hydrochloride is a chemical compound with a complex structure. It is known for its unique properties and potential applications in various fields such as chemistry, biology, medicine, and industry. The compound is characterized by its benzocycloheptene core, which is a seven-membered ring fused to a benzene ring, and its ethanamine side chain.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 5H-Benzocycloheptene-2-ethanamine, 6,7,8,9-tetrahydro-N,alpha-dimethyl-, hydrochloride involves multiple steps. One common method includes the hydrogenation of benzocycloheptene derivatives under specific conditions to introduce the tetrahydro functionality. The ethanamine side chain is then introduced through a series of substitution reactions. The final step involves the methylation of the nitrogen atom to obtain the N,alpha-dimethyl derivative, followed by the addition of hydrochloric acid to form the hydrochloride salt.
Industrial Production Methods
Industrial production of this compound typically involves large-scale hydrogenation and substitution reactions. The process is optimized to ensure high yield and purity of the final product. Advanced techniques such as continuous flow reactors and automated synthesis systems are often employed to enhance efficiency and scalability.
Analyse Des Réactions Chimiques
Types of Reactions
5H-Benzocycloheptene-2-ethanamine, 6,7,8,9-tetrahydro-N,alpha-dimethyl-, hydrochloride undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or alcohols.
Reduction: Reduction reactions can further hydrogenate the benzocycloheptene ring.
Substitution: The ethanamine side chain can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Hydrogen gas (H2) in the presence of a palladium catalyst (Pd/C) is often used.
Substitution: Reagents such as alkyl halides and amines are used under basic conditions.
Major Products
Oxidation: Formation of ketones or alcohols.
Reduction: Further hydrogenated benzocycloheptene derivatives.
Substitution: Various substituted ethanamine derivatives.
Applications De Recherche Scientifique
5H-Benzocycloheptene-2-ethanamine, 6,7,8,9-tetrahydro-N,alpha-dimethyl-, hydrochloride has several scientific research applications:
Chemistry: Used as a precursor in the synthesis of complex organic molecules.
Biology: Studied for its potential effects on biological systems, including enzyme inhibition and receptor binding.
Medicine: Investigated for its potential therapeutic properties, such as anti-inflammatory and analgesic effects.
Industry: Utilized in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of 5H-Benzocycloheptene-2-ethanamine, 6,7,8,9-tetrahydro-N,alpha-dimethyl-, hydrochloride involves its interaction with specific molecular targets. The compound can bind to receptors or enzymes, modulating their activity. This interaction can lead to various biological effects, such as inhibition of enzyme activity or alteration of receptor signaling pathways.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 6,7,8,9-Tetrahydro-5H-benzo7annulene-6-carbonitrile : A similar compound with a carbonitrile group.
- N-Ethyl-N-((6,7,8,9-tetrahydro-5H-imidazo[1,5-a][1,4]diazepin-1-yl)methyl)ethanamine hydrochloride : A structurally related compound with an imidazo[1,5-a][1,4]diazepine core.
1H-Benzocycloheptene, 2,4a,5,6,7,8-hexahydro-3,5,5,9-tetramethyl-, ®-: Another benzocycloheptene derivative with different substituents.
Uniqueness
5H-Benzocycloheptene-2-ethanamine, 6,7,8,9-tetrahydro-N,alpha-dimethyl-, hydrochloride is unique due to its specific substitution pattern and the presence of the ethanamine side chain. This structural uniqueness contributes to its distinct chemical and biological properties, making it a valuable compound for research and industrial applications.
Propriétés
Numéro CAS |
41635-27-2 |
|---|---|
Formule moléculaire |
C15H24ClN |
Poids moléculaire |
253.81 g/mol |
Nom IUPAC |
methyl-[1-(6,7,8,9-tetrahydro-5H-benzo[7]annulen-3-yl)propan-2-yl]azanium;chloride |
InChI |
InChI=1S/C15H23N.ClH/c1-12(16-2)10-13-8-9-14-6-4-3-5-7-15(14)11-13;/h8-9,11-12,16H,3-7,10H2,1-2H3;1H |
Clé InChI |
LDHNSKGQGGZCLY-UHFFFAOYSA-N |
SMILES canonique |
CC(CC1=CC2=C(CCCCC2)C=C1)[NH2+]C.[Cl-] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2-(4-bromophenyl)-3-[(E)-(2-hydroxyphenyl)methylideneamino]-7-methyl-8H-imidazo[1,2-a]pyrimidin-5-one](/img/structure/B15342337.png)
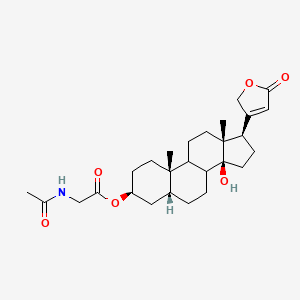

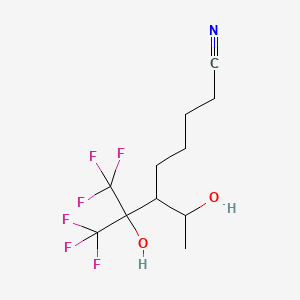
![1-[2-(2-Methoxyethoxy)ethoxy]propan-2-ol](/img/structure/B15342370.png)
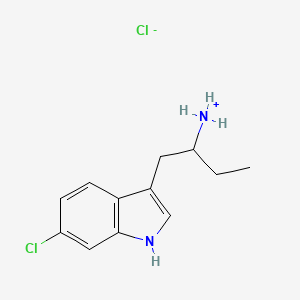
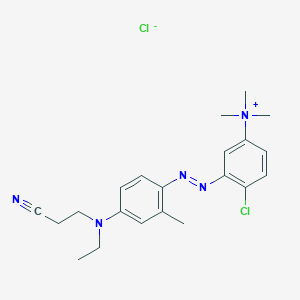

![N-[3,5-bis-(Trifluoromethyl)phenyl]-3-chlorobenzenesulfonamide](/img/structure/B15342396.png)
![Di(pyridin-2-yl) [1,1'-biphenyl]-4,4'-dicarboxylate](/img/structure/B15342412.png)


